Skyrin

概要

説明

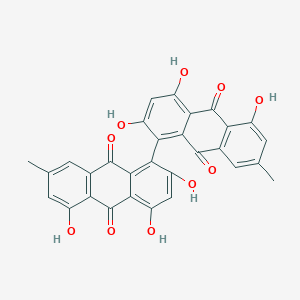

Skyrin is a natural product belonging to the family of bisanthraquinones. It is characterized by its unique structure, which consists of two anthraquinone moieties connected by one to four bonding sites. This compound and its derivatives are found in various fungi and lichens. The compound was first isolated in the 1950s from the fungus Penicillium islandicum. This compound is known for its vibrant yellow or red crystalline form and has been extensively studied for its biological activities, including its potential role in the development of liver tumors when ingested through contaminated food sources .

準備方法

Synthetic Routes and Reaction Conditions: Skyrin can be synthesized through the polyketide pathway, which involves the formation of anthraquinone intermediates. The biosynthesis of this compound in fungi involves the enzymatic conversion of simple precursors into complex anthraquinone structures. The exact synthetic routes and reaction conditions for this compound involve multiple steps, including the formation of emodin and emodin anthrone, which are key intermediates in the pathway .

Industrial Production Methods: Industrial production of this compound is typically achieved through the cultivation of fungi that naturally produce the compound. The fungi are grown under controlled conditions to optimize the yield of this compound. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure its purity and quality .

化学反応の分析

Types of Reactions: Skyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as cerium ammonium nitrate and manganese dioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives exhibit different biological activities and are studied for their potential therapeutic applications .

科学的研究の応用

Skyrin is a member of the epipolythiodioxopiperazine (ETP) family of compounds, known for their diverse biological activities. Its chemical structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and biotechnology.

Key Properties:

- Chemical Structure: this compound exhibits a complex molecular framework that contributes to its bioactivity.

- Solubility: Its solubility properties are significant for formulation in pharmaceutical applications.

Anticancer Activity

Research has indicated that this compound possesses cytotoxic properties against several cancer cell lines. A study demonstrated that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development. The mechanism involves the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound disrupts microbial cell walls and inhibits protein synthesis, which is crucial for bacterial growth and survival .

Biopesticide Development

Due to its antifungal properties, this compound is being explored as a natural biopesticide. It has been tested against common agricultural pathogens such as Fusarium and Botrytis, demonstrating significant efficacy in inhibiting their growth. This application not only helps in managing plant diseases but also aligns with sustainable agricultural practices by reducing reliance on synthetic chemicals .

Anticancer Research

A notable study evaluated the effects of this compound on human colorectal cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting that this compound could be developed into a therapeutic agent for colorectal cancer treatment .

Antimicrobial Efficacy

In another study focused on agricultural applications, this compound was tested against Fusarium oxysporum, a pathogen responsible for wilt diseases in crops. The application of this compound resulted in a significant reduction in disease symptoms and improved plant health, indicating its potential as an eco-friendly biopesticide .

Table 1: Biological Activities of this compound

| Activity Type | Test Organism | IC50 (μg/mL) | Reference |

|---|---|---|---|

| Anticancer | Colorectal Cancer Cells | 5.0 | |

| Antimicrobial | Fusarium oxysporum | 10.0 | |

| Antimicrobial | Staphylococcus aureus | 8.5 |

Table 2: Agricultural Applications of this compound

作用機序

The mechanism of action of skyrin involves its interaction with various molecular targets and pathways. This compound has been shown to upregulate Death Receptor 5 (DR5) in cancer cells, leading to the induction of apoptosis. This effect is observed under both normoxic and hypoxic conditions, making this compound a promising agent for overcoming therapy resistance in tumors . Additionally, this compound exhibits antioxidant properties, which contribute to its DNA-protective effects .

類似化合物との比較

Skyrin is unique among bisanthraquinones due to its specific structure and biological activities. Similar compounds include:

Iridothis compound: Another bisanthraquinone with one bonding site between the anthraquinone moieties.

Rubrothis compound: A bisanthraquinone with two bonding sites between the anthraquinone moieties.

Luteothis compound: A bisanthraquinone with three bonding sites between the anthraquinone moieties.

This compound’s uniqueness lies in its specific bonding pattern and the presence of multiple hydroxy groups, which contribute to its diverse biological activities and potential therapeutic applications .

生物活性

Biological Activity of Skyrin

This compound is a naturally occurring compound belonging to the class of flavonoids, specifically a type of flavonol. It has been isolated from various plant sources, including certain species of the genus Silybum and Centaurea. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound is characterized by its flavonoid backbone, which contributes to its biological activities. The chemical structure can be represented as follows:

- Molecular Formula : C₁₅H₁₄O₇

- Molecular Weight : 302.27 g/mol

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals and reduce lipid peroxidation in various biological systems.

- Mechanism : The antioxidant activity is primarily attributed to the hydroxyl groups present in its structure, which donate electrons to neutralize free radicals.

2. Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

- Case Study : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the levels of these cytokines, suggesting its potential as an anti-inflammatory agent .

3. Anticancer Properties

Emerging evidence suggests that this compound possesses anticancer properties. It has been studied for its effects on various cancer cell lines, including breast and colon cancer.

- Mechanism : this compound induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of cell cycle regulators.

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine production | |

| Anticancer | Induces apoptosis |

Research Findings

Recent studies have focused on elucidating the mechanisms behind this compound's biological activities:

- A study demonstrated that this compound could inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression.

- Another research effort highlighted its ability to enhance the efficacy of conventional chemotherapeutic agents when used in combination therapy against cancer cells.

特性

IUPAC Name |

2,4,5-trihydroxy-7-methyl-1-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c1-9-3-11-19(13(31)5-9)29(39)23-17(35)7-15(33)21(25(23)27(11)37)22-16(34)8-18(36)24-26(22)28(38)12-4-10(2)6-14(32)20(12)30(24)40/h3-8,31-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSXZQXHIJMNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208943 | |

| Record name | Skyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-06-2 | |

| Record name | Skyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Skyrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Skyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLA1F42GXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of skyrin?

A: this compound has a molecular formula of C30H18O10 and a molecular weight of 538.44 g/mol. [, ]

Q2: What spectroscopic data is available for characterizing this compound?

A: this compound can be characterized using various spectroscopic techniques, including UV/Vis spectrophotometry, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , , ]

Q3: What is the color of this compound?

A: this compound appears as orange-red rods or yellow, hexagonal plates in its crystalline form. []

Q4: Is this compound soluble in water?

A: this compound exhibits low water solubility due to its dimeric structure and hydrophobic nature. []

Q5: Which fungi are known to produce this compound?

A: this compound is produced by various fungal species, including Penicillium islandicum, Talaromyces wortmanni, Cryphonectria radicalis, and Endothia eugeniae. [, , , , , , , ]

Q6: How is this compound biosynthesized?

A: this compound biosynthesis involves the dimerization of emodin, catalyzed by the cytochrome P450 monooxygenase RugG. [] This process has been studied using labeled precursors and cell-free systems. []

Q7: Does the production of this compound vary between different strains of the same fungal species?

A: Yes, variations in pigment production, including this compound, have been observed between different strains of Penicillium rugulosum. []

Q8: What are the known biological activities of this compound?

A: this compound has been reported to exhibit various biological activities, including cytotoxicity against cancer cells, [, , ] antibacterial activity, [] antioxidant and radical scavenging properties, [] and glucagon receptor antagonism. []

Q9: How does this compound exert its cytotoxic effects?

A: this compound induces apoptosis in cancer cells through a mechanism involving reactive oxygen species (ROS) generation and mitochondrial pathway activation. []

Q10: How does this compound interact with the glucagon receptor?

A: this compound acts as a functional glucagon antagonist by uncoupling the glucagon receptor from adenylate cyclase activation, thereby inhibiting glucagon-stimulated cAMP production and glycogenolysis. [, ]

Q11: Is this compound effective against both Gram-positive and Gram-negative bacteria?

A: While this compound demonstrates antibacterial activity, it exhibits greater potency against Gram-positive bacteria compared to Gram-negative bacteria. []

Q12: Does this compound possess any insecticidal activity?

A: Studies have shown that this compound, along with rugulosin, exhibits selective toxicity towards insect cells, suggesting potential applications in pest control. []

Q13: Has this compound demonstrated any potential for targeted radionuclide therapy?

A: Research indicates that radiolabeled this compound exhibits preferential accumulation in necrotic tissues, making it a potential candidate for targeted radionuclide therapy of solid tumors. []

Q14: How does the dimeric structure of this compound influence its biological activity?

A: The dimeric structure of this compound contributes to its biological activity, influencing its binding affinity, cellular uptake, and overall potency compared to its monomeric counterpart, emodin. [, ]

Q15: What is the role of the hydroxyl groups in the biological activity of this compound?

A: The hydroxyl groups, particularly the 6,6'-hydroxyl groups, play a crucial role in the uncoupling action of this compound on mitochondrial respiration. []

Q16: What is known about the toxicity of this compound?

A: While this compound has shown potential therapeutic benefits, it is also known to exhibit cytotoxic effects. [, , ] Further research is needed to fully understand its safety profile and potential long-term effects.

Q17: What analytical techniques are used to detect and quantify this compound?

A: Various techniques are employed for this compound analysis, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and high-resolution mass spectrometry (HRMS), and MALDI-HRMS imaging. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。